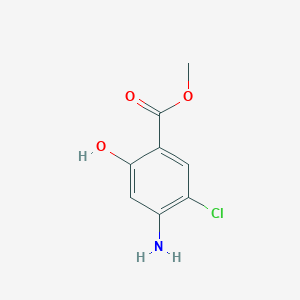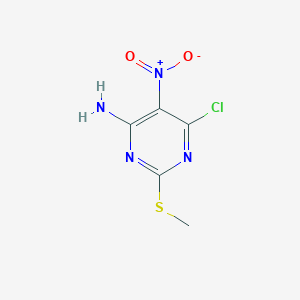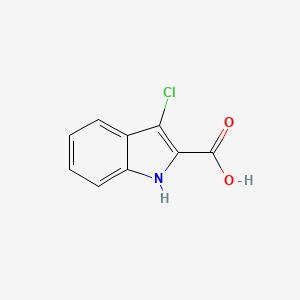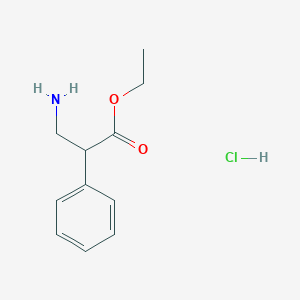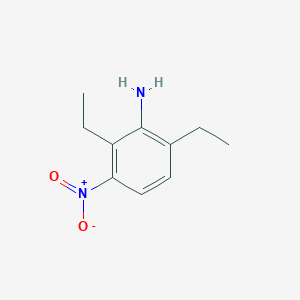
2-クロロ-3,4-ジメチルピリジン
概要
説明
2-Chloro-3,4-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with chlorine at the second position and methyl groups at the third and fourth positions
科学的研究の応用
2-Chloro-3,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
Target of Action
It’s known that this substance is used in the manufacture of other chemicals , suggesting that it may interact with various molecular targets depending on the specific chemical synthesis process.
Mode of Action
It’s used in the preparation of pantoprazole sodium (pps), an antiulcerative drug . This suggests that it may interact with its targets to form new compounds, contributing to the overall therapeutic effect of the final product.
Biochemical Pathways
Its role in the synthesis of other compounds suggests that it may be involved in various biochemical reactions, depending on the specific synthesis process .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Result of Action
It’s known that the substance is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to these adverse reactions.
Action Environment
The action of 2-Chloro-3,4-dimethylpyridine can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, its use in industrial sites suggests that it may interact with other chemicals, which can influence its action, efficacy, and stability .
生化学分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethylpyridine typically involves the chlorination of 3,4-dimethylpyridine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{3,4-dimethylpyridine} + \text{SOCl}_2 \rightarrow \text{2-Chloro-3,4-dimethylpyridine} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-Chloro-3,4-dimethylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
化学反応の分析
Types of Reactions: 2-Chloro-3,4-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: 2-Amino-3,4-dimethylpyridine, 2-Mercapto-3,4-dimethylpyridine.
Oxidation: 2-Chloro-3,4-dimethylpyridine-5-carboxylic acid.
Reduction: 2-Chloro-3,4-dimethylpiperidine.
類似化合物との比較
2-Chloro-3,5-dimethylpyridine: Similar structure but with methyl groups at the third and fifth positions.
2-Chloro-4,6-dimethylpyridine: Chlorine at the second position and methyl groups at the fourth and sixth positions.
2-Chloro-3,4-dimethoxypyridine: Methoxy groups instead of methyl groups at the third and fourth positions.
Uniqueness: 2-Chloro-3,4-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both chlorine and methyl groups on the pyridine ring provides a distinct set of chemical properties that can be exploited in various synthetic and research contexts.
特性
IUPAC Name |
2-chloro-3,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULJNAYJIWKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500791 | |
| Record name | 2-Chloro-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-11-9 | |
| Record name | 2-Chloro-3,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




